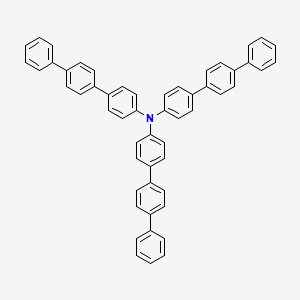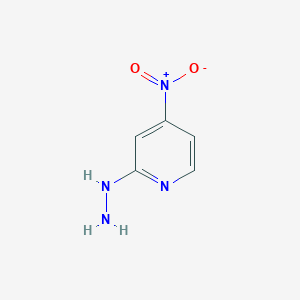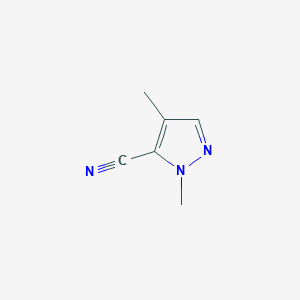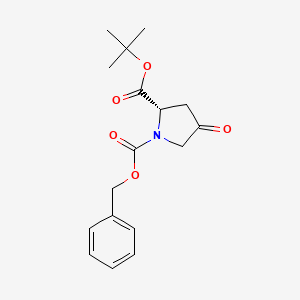
(S)-1-Benzyl 2-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
This compound is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and pharmaceutical applications .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyrrolidine derivative with the appropriate carboxylic acid or its derivative. This could potentially be achieved through methods such as amide coupling .Chemical Reactions Analysis
As a pyrrolidine derivative, this compound could potentially undergo a variety of reactions. The carboxylate groups could be involved in acid-base reactions, and the ring structure could potentially undergo reactions such as ring-opening or substitution .Aplicaciones Científicas De Investigación
Crystal Structure and Supramolecular Assembly
One significant application of oxopyrrolidine analogues, including compounds similar to (S)-1-Benzyl 2-tert-butyl 4-oxopyrrolidine-1,2-dicarboxylate, is in the study of crystal structures and supramolecular assemblies. The weak interactions such as CH⋯O/CH⋯π present in these analogues play a vital role in controlling molecular conformation and constructing diverse supramolecular assemblies. This research provides insights into how bulky substitutions on the oxopyrrolidine scaffold can lead to interesting supramolecular structures through various weak interactions, despite lacking a traditional hydrogen bond donor and acceptor system (Samipillai et al., 2016).
Synthesis and Properties of Pyrrolidine Derivatives
Another area of research involves the synthesis of pyrrolidine derivatives. A study describes the parallel solution-phase synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic acids, which involves the acid-catalyzed treatment of di-tert-butyl (2S,4E)-4-[(dimethylamino)methylidene]-5-oxopyrrolidine-1,2-dicarboxylate with various anilines. This synthesis method is significant for producing a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates, highlighting the versatility of the pyrrolidine scaffold in chemical synthesis (Svete et al., 2010).
Combinatorial Synthesis of Carboxamides
In another study, solution-phase combinatorial synthesis of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides was investigated. This research is significant for the development of a library of (2S,4S)-4-acylamino-5-oxopyrrolidine-2-carboxamides, demonstrating the potential of pyrrolidine derivatives in combinatorial chemistry and drug discovery (Malavašič et al., 2007).
Synthesis of Polyamides and Polymers
Research in the synthesis of polyamides and polymers also utilizes pyrrolidine derivatives. For instance, a study focuses on synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units from a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides have high thermal stability, solubility in various solvents, and are capable of forming transparent, flexible, and tough films, indicating their potential in materials science (Hsiao et al., 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
1-O-benzyl 2-O-tert-butyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-15(20)14-9-13(19)10-18(14)16(21)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXRTSYHFCTJZ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(=O)CN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]carbazole](/img/structure/B3180246.png)
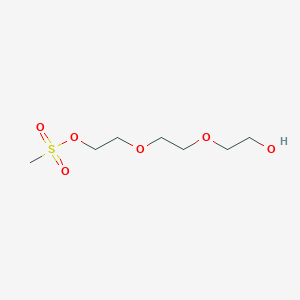


![2-Benzyl-2-azabicyclo[2.2.1]heptan-6-one](/img/structure/B3180273.png)

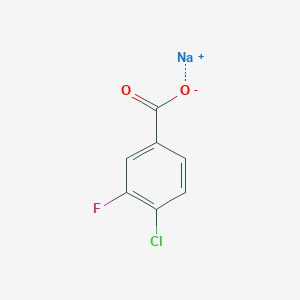
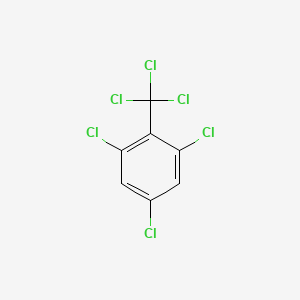
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B3180299.png)

